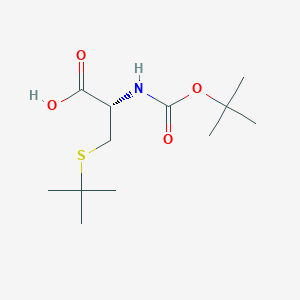
Boc-S-t-butyl-D-cysteine
Übersicht
Beschreibung
Boc-S-t-butyl-D-cysteine is an amino acid derivative that has been extensively studied due to its potential applications in various research areas. It is a biochemical used for proteomics research . The molecular formula of Boc-S-t-butyl-D-cysteine is C12H23NO4S and its molecular weight is 277.38 .
Synthesis Analysis
Boc-S-t-butyl-D-cysteine is an N-terminal protected reagent that can be used in the synthesis of peptides and proteins containing cysteine residues . The linear formula for its synthesis is (CH3)3CSSCH2CH (COOH)NHCOOC (CH3)3 .
Molecular Structure Analysis
The molecular structure of Boc-S-t-butyl-D-cysteine is represented by the formula C12H23NO4S . The molecular weight of Boc-S-t-butyl-D-cysteine is 277.38 g/mol .
Chemical Reactions Analysis
Boc-S-t-butyl-D-cysteine is involved in various chemical reactions. For instance, it is used in the synthesis of peptides and proteins containing cysteine residues, which can further be converted to dehydroalanine . A review article highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .
Wissenschaftliche Forschungsanwendungen
Biomaterials Engineering
In biomaterials engineering, Boc-S-t-butyl-D-cysteine can be used to create scaffolds with specific mechanical properties or biological functions by controlling the presence of cysteine residues.
These applications highlight the versatility of Boc-S-t-butyl-D-cysteine in scientific research, particularly in fields related to peptide and protein chemistry .
Wirkmechanismus
Target of Action
Boc-S-t-butyl-D-cysteine is primarily used as a protecting group for cysteine residues in the synthesis of peptides and proteins . The primary target of this compound is the thiol group of the cysteine residue, which it protects during peptide synthesis .
Mode of Action
The compound works by protecting the thiol group of cysteine residues during peptide synthesis. This is achieved through the formation of a tert-butoxycarbonyl (Boc) group , which prevents unwanted reactions with the thiol group . The Boc group can then be removed under acidic conditions, revealing the original thiol group .
Biochemical Pathways
The use of Boc-S-t-butyl-D-cysteine in peptide synthesis affects the protein synthesis pathway . By protecting cysteine residues, it allows for the controlled formation of disulfide bonds, which are crucial for the correct folding and function of many proteins .
Pharmacokinetics
ADME properties would be largely determined by its structure and the conditions under which it is used. For example, its solubility and stability could affect its absorption and distribution .
Result of Action
The use of Boc-S-t-butyl-D-cysteine results in the controlled synthesis of peptides and proteins with correctly formed disulfide bonds . This can lead to the production of functional proteins that can be used in various research and therapeutic applications .
Action Environment
The action of Boc-S-t-butyl-D-cysteine can be influenced by various environmental factors. For example, the temperature and pH of the reaction medium can affect the efficiency of the Boc group’s formation and removal . Additionally, the presence of other reactive groups can also influence the compound’s action .
Safety and Hazards
For safety and hazards information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of Boc-S-t-butyl-D-cysteine . The MSDS provides information about the potential hazards of the compound, including health, fire, reactivity, and environmental hazards, as well as guidance on safe handling, storage, and disposal procedures.
Eigenschaften
IUPAC Name |
(2S)-3-tert-butylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4S/c1-11(2,3)17-10(16)13-8(9(14)15)7-18-12(4,5)6/h8H,7H2,1-6H3,(H,13,16)(H,14,15)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGARKMDCQCLMCS-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CSC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



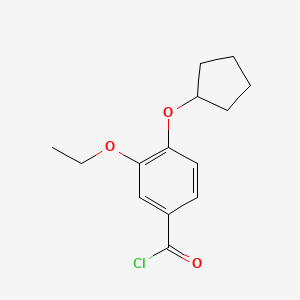
![5-Bromo-2-[(2-chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1372414.png)
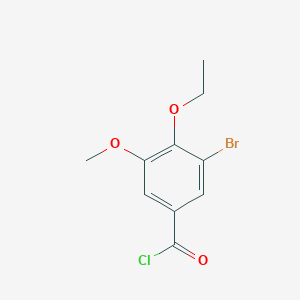
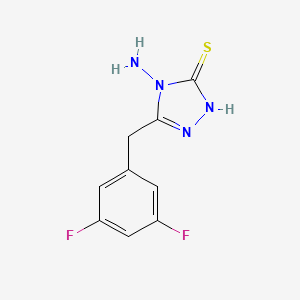
![4-[(4-Bromobenzyl)oxy]benzoyl chloride](/img/structure/B1372418.png)
![2-[(4-Bromobenzyl)oxy]benzoyl chloride](/img/structure/B1372419.png)
![5-Bromo-2-[(4-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1372422.png)

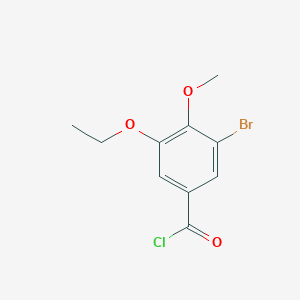
![5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1372426.png)

![[2-(1,3-Benzothiazol-2-yl)-2-methylpropyl]amine dihydrochloride](/img/structure/B1372428.png)
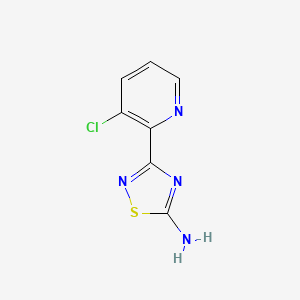
![7-Bromo-4-chlorothieno[3,2-c]pyridine](/img/structure/B1372433.png)